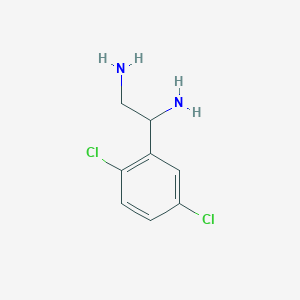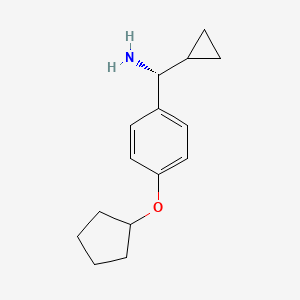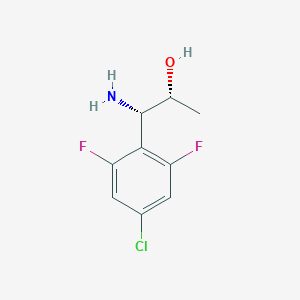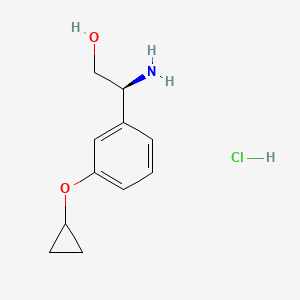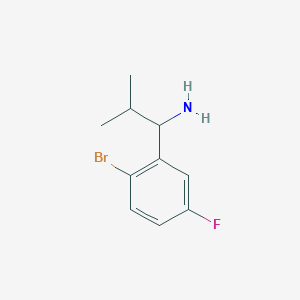
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is an organic compound with the molecular formula C10H12BrFN This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a methylpropan-1-amine group
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of reagents such as bromine, fluorine sources, and amine precursors under controlled temperatures and pressures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using reagents such as sodium iodide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines using reagents like hydrogen peroxide or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce imines or nitriles .
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: This compound has a similar bromine and fluorine substitution pattern but differs in the presence of a pyrrolidine ring instead of a methylpropan-1-amine group.
1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: This compound also contains a bromine and fluorine substituted phenyl ring but has a pyrrolidinone group instead of a methylpropan-1-amine group.
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3 |
InChI Key |
URVOIFKNVMDALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


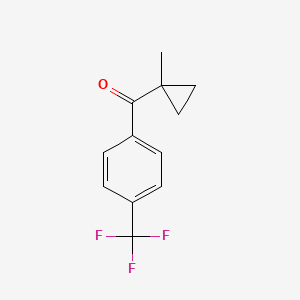
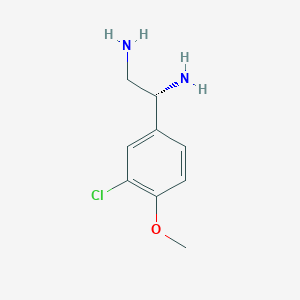
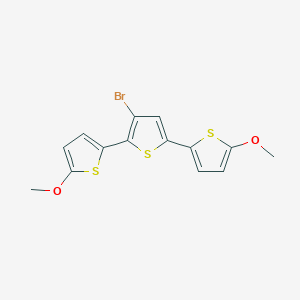
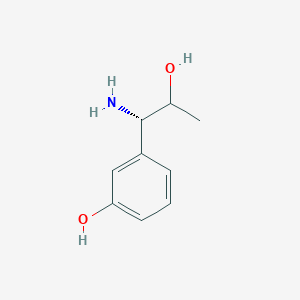

![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)

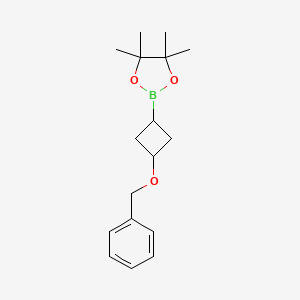
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)

